3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidine core substituted with an amino group at the 3-position and a fluorophenyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-substituted 5-aminopyridine-4-carboxylic acids, using formamide or formamidine acetate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrido[2,3-D]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis due to its ability to modulate key signaling pathways.
Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and selectivity.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential therapeutic applications.
Uniqueness
3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrido[2,3-d]pyrimidine core structure, which is significant for its interactions with various biological targets, particularly in cancer therapy and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9FN4O, with a molecular weight of 256.23 g/mol. The presence of the amino group and the fluorophenyl substituent enhances its biological activity and reactivity.
Property | Value |
---|---|
Molecular Formula | C13H9FN4O |
Molecular Weight | 256.23 g/mol |
Structure | Structure |
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Inhibition of EGFR : The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. Inhibition of EGFR can lead to reduced cell proliferation and survival in cancer cells .
- Anti-inflammatory Properties : Similar derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antiviral Activity : Some pyrido[2,3-d]pyrimidine derivatives have been studied for their antiviral properties, indicating a broader therapeutic potential .
Case Study 1: Cytotoxic Activity
A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives on different cancer cell lines (MCF7, HCT116, and PC3). Compounds with structural modifications showed varying degrees of cytotoxicity. For instance:
Compound | IC50 (μM) | Cell Line Tested |
---|---|---|
7a | 1.18 | MCF7 |
7d | 1.97 | HCT116 |
8b | 8.83 | PC3 |
These results indicate that specific structural features significantly influence the compound's efficacy against cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies reveal that modifications in the chemical structure can substantially affect binding interactions with enzymes and receptors involved in disease pathways .
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds regarding their unique features and biological activities:
Compound Name | Unique Features |
---|---|
6-Methyl-5-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | Exhibits anti-inflammatory properties |
5-Amino-7-(5-bromofuran-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | Potential antiviral activity |
2-Amino-6-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | Strong EGFR inhibition |
This comparison illustrates how slight variations in structure can lead to diverse pharmacological profiles among pyrido[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C13H9FN4O |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-amino-2-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9FN4O/c14-9-5-3-8(4-6-9)12-17-11-10(2-1-7-16-11)13(19)18(12)15/h1-7H,15H2 |
InChI Key |
DBMFNGRMWKBMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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